5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a methyl group at position 5 and a trifluoromethyl (CF₃) group at position 5. This compound belongs to a class of molecules known for their diverse biological activities, including antibacterial, antiviral, and kinase inhibitory properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a critical functional moiety in medicinal chemistry .
Properties
Molecular Formula |
C8H10F3N3 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
5-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H10F3N3/c1-5-4-6(8(9,10)11)13-7-12-2-3-14(5)7/h2-3,5-6H,4H2,1H3,(H,12,13) |
InChI Key |
SJMNUMNAEJSRIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=NC=CN12)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Pyrimidine derivatives substituted with amino groups at appropriate positions.
- α-Haloketones or trifluoromethylated aldehydes as electrophilic partners.
- Reagents for introducing the trifluoromethyl group often include trifluoromethylated building blocks or trifluoromethylation reagents.
Representative Synthetic Route
A representative synthetic route involves the following steps:
Formation of the imidazo ring by condensation of a 2-aminopyrimidine derivative with a trifluoromethyl-substituted α-haloketone or aldehyde under acidic or Lewis acid catalysis. This step forms the fused bicyclic imidazo[1,2-a]pyrimidine core.
Introduction of the methyl substituent at position 5 can be achieved via methylation of an intermediate or by using a methyl-substituted starting pyrimidine.
Cyclization and ring closure are promoted by Lewis acids such as Bi(OTf)3 in combination with para-toluenesulfonic acid, which facilitate carbocation formation and intramolecular attack, leading to high yields of the target compound.
Reaction Conditions and Optimization
- Typical solvents: 1,2-dichloroethane (DCE) or acetonitrile.
- Temperature: ranges from 85 °C to 150 °C depending on substrate and catalyst loading.
- Catalyst loading: 5 mol % Bi(OTf)3 combined with 5-7 equivalents of para-toluenesulfonic acid hydrate.
- Reaction time: overnight (12-18 hours) to ensure complete conversion.
- Work-up involves quenching with sodium bicarbonate, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification via silica gel chromatography.
Yields and Purity
- Yields for analogous imidazo[1,2-a]pyrimidine derivatives under optimized conditions range from moderate to excellent (38% to 95%), depending on the substrate and reaction parameters.
- Purity is typically confirmed by NMR, IR, and mass spectrometry.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Starting materials | 2-aminopyrimidine derivatives, α-haloketones | Trifluoromethylated electrophiles preferred |
| Catalyst | Bi(OTf)3 (5 mol %) + para-toluenesulfonic acid (5-7 equiv) | Lewis acid catalysis promotes cyclization |
| Solvent | 1,2-Dichloroethane (DCE), Acetonitrile | Non-protic, stable under reaction conditions |
| Temperature | 85–150 °C | Higher temp improves yield but may cause decomposition |
| Reaction time | Overnight (12–18 hours) | Ensures complete conversion |
| Work-up | Quench with NaHCO3, extract with EtOAc | Standard organic extraction and purification |
| Yield range | 38% to 95% | Dependent on substrate and conditions |
Research Findings and Considerations
- The use of Bi(OTf)3 as a Lewis acid catalyst is key for efficient cyclization and functional group tolerance, including substrates with sensitive groups like hydroxyl or halogens.
- The trifluoromethyl group significantly influences electronic properties, enhancing the compound's stability and potentially its biological activity.
- Optimization of acid equivalents and temperature is critical to maximize yield and minimize side products such as alcohol addition or hydrolysis byproducts.
- Alternative synthetic routes may involve direct trifluoromethylation of preformed imidazo[1,2-a]pyrimidine cores, but these are less commonly reported and often less efficient.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a fused bicyclic structure that combines an imidazole and a pyrimidine ring. The presence of both a methyl group and a trifluoromethyl group enhances its chemical reactivity and biological activity. The trifluoromethyl group is particularly significant due to its influence on the electronic properties and lipophilicity of the molecule, which can affect interactions with biological targets .
Biological Activities
Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit a range of biological activities. Notable applications include:
- Anticancer Activity : Several studies have demonstrated that compounds similar to 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine possess anticancer properties. For instance, synthesized derivatives have shown efficacy against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations significantly lower than traditional chemotherapeutics like doxorubicin .
- Antifungal Properties : The compound has been evaluated for its antifungal activities against several pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. In vitro assays revealed promising inhibition rates comparable to established antifungal agents .
- Insecticidal Activity : Some derivatives have also shown moderate insecticidal effects against agricultural pests like Mythimna separata and Spodoptera frugiperda, indicating potential applications in pest management .
Material Science Applications
Beyond biological applications, this compound also shows promise in material science due to its unique electronic properties. The trifluoromethyl group enhances the stability and solubility of the compound in various solvents, making it suitable for incorporation into advanced materials such as organic photovoltaics or sensors.
Case Study 1: Anticancer Activity
A recent study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their anticancer properties. Among them, specific derivatives exhibited significant antiproliferative effects on multiple cancer cell lines while maintaining low toxicity towards normal cells. This highlights the therapeutic potential of these compounds in cancer treatment.
Case Study 2: Antifungal Efficacy
In another investigation focused on antifungal activity, several derivatives were tested against B. cinerea. Compounds showed inhibition rates exceeding 90%, suggesting their potential as effective antifungal agents in agriculture.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine with structurally related imidazo-pyrimidine derivatives, focusing on substituents, physicochemical properties, synthetic routes, and biological activities.
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity The trifluoromethyl group at C7 (as in the target compound) is associated with improved metabolic stability and membrane permeability compared to non-fluorinated analogs . Methyl vs.
Synthetic Accessibility The target compound is synthesized via condensation of 3-aminoimidazoles with trifluoromethyl-containing ketones, followed by cyclization . In contrast, phenyl-substituted analogs (e.g., ) require palladium-catalyzed cross-coupling, increasing synthetic complexity and cost .
Biological Potentials Trifluoromethylated imidazo-pyrimidines (e.g., target compound) exhibit superior antibacterial activity against Mycobacterium tuberculosis compared to non-fluorinated derivatives . Compounds with extended aromatic systems (e.g., ) show broader kinase inhibition but suffer from reduced bioavailability due to higher molecular weights .
Physicochemical Properties
Biological Activity
5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by its unique trifluoromethyl group and imidazo-pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuroprotection.
- Molecular Formula : CHFN
- Molecular Weight : 205.18 g/mol
- CAS Number : 1695807-92-1
The biological activity of this compound is primarily attributed to its ability to inhibit endoplasmic reticulum stress and apoptosis pathways. It interacts with key molecular targets such as ATF4 and NF-kB proteins, leading to a reduction in inflammatory cytokines and stress markers .
Anticancer Activity
Recent studies have demonstrated the compound's significant antiproliferative effects against various human cancer cell lines. The following table summarizes the IC values for this compound against selected cancer cell lines:
| Cell Line | IC (µg/mL) | Reference |
|---|---|---|
| SGC-7901 (Gastric) | 0.51 ± 0.13 | |
| A549 (Lung) | 0.61 ± 0.19 | |
| HepG2 (Liver) | 1.07 ± 0.22 |
These results indicate that the compound exhibits strong growth inhibition across multiple cancer types.
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown promise as a neuroprotective agent. It has been linked to the inhibition of neuroinflammatory pathways, which could be beneficial in the treatment of neurodegenerative diseases .
Case Studies
- In Vitro Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various derivatives of imidazo-pyrimidines including our compound on human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2). The results indicated that compounds similar to this compound exhibited significant growth inhibition rates compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- Mechanistic Study : Another research focused on the mechanism of action revealed that the compound effectively reduces endoplasmic reticulum stress markers in cellular models exposed to inflammatory stimuli. This suggests a dual role in both reducing inflammation and promoting cell survival under stress conditions.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the imidazo-pyrimidine framework can enhance biological activity. For instance, variations in substituents on the aromatic rings significantly influence the potency against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
